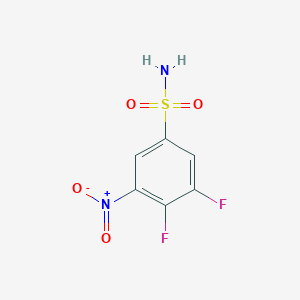

3,4-Difluoro-5-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZSIMTWVFZMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Fluorination Steps

Nitration : The introduction of a nitro group typically involves reacting the aromatic precursor with a mixture of concentrated nitric acid and sulfuric acid. This step requires careful temperature control to avoid over-nitration or side reactions.

Fluorination : Fluorination can be achieved using fluorinating agents such as anhydrous potassium fluoride or other fluorinating reagents in a suitable solvent. The choice of solvent and conditions is crucial to minimize side reactions and ensure the desired fluorination pattern.

Sulfonation and Amidation Steps

Sulfonation : The sulfonamide group is introduced by first converting the aromatic compound into its sulfonyl chloride derivative using chlorosulfonic acid. This step is often performed at low temperatures to prevent side reactions.

Amidation : The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide. This reaction is typically straightforward but requires careful handling of the sulfonyl chloride intermediate.

Purification and Characterization

- Purification : Recrystallization from appropriate solvents (e.g., ethanol/water mixtures) is commonly used to achieve high purity.

- Characterization : Techniques such as NMR (¹⁹F and ¹H), IR, and mass spectrometry are essential for confirming the structure and purity of the final product.

Detailed Synthetic Route

Given the lack of specific literature on this compound, a hypothetical synthetic route based on general principles could be proposed:

Starting Material : Begin with a suitable aromatic precursor, such as 3,4-difluorobenzene.

-

- React 3,4-difluorobenzene with a mixture of nitric acid and sulfuric acid at controlled temperatures (e.g., 0°C to 5°C) to introduce a nitro group at the 5-position.

- Monitor the reaction progress using TLC to ensure the desired nitration pattern.

-

- Treat the nitrated compound with chlorosulfonic acid at low temperatures (e.g., 0°C to 5°C) to form the sulfonyl chloride derivative.

- Use a suitable solvent like dichloromethane and handle the sulfonyl chloride with care due to its reactivity.

-

- React the sulfonyl chloride with ammonia or an appropriate amine in a solvent like dichloromethane or ethanol.

- Ensure complete conversion by monitoring the reaction mixture with TLC.

-

- Recrystallize the crude product from an ethanol/water mixture to achieve high purity (>98%).

Data Tables

Table 1: Hypothetical Synthetic Route for this compound

| Step | Reaction Conditions | Reagents | Product |

|---|---|---|---|

| 1 | 0°C to 5°C, 30 min | 3,4-Difluorobenzene, HNO₃, H₂SO₄ | 3,4-Difluoro-5-nitrobenzene |

| 2 | 0°C to 5°C, 1 hour | 3,4-Difluoro-5-nitrobenzene, ClSO₃H | 3,4-Difluoro-5-nitrobenzenesulfonyl chloride |

| 3 | Room temperature, 2 hours | 3,4-Difluoro-5-nitrobenzenesulfonyl chloride, NH₃ | This compound |

Table 2: Characterization Techniques

| Technique | Expected Signals/Peaks |

|---|---|

| ¹⁹F NMR | Singlet near -110 ppm |

| ¹H NMR | Aromatic protons as doublets (J = 8–9 Hz) |

| IR | Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch) |

| Mass Spectrometry | Molecular ion [M-H]⁻ at m/z expected for the compound |

Research Findings and Challenges

While specific research findings on this compound are limited, general trends in organic synthesis suggest that achieving high purity and yield requires careful optimization of reaction conditions. Challenges include controlling the nitration and fluorination steps to achieve the desired substitution pattern without forming unwanted byproducts. Additionally, the handling of reactive intermediates like sulfonyl chlorides requires special precautions.

Chemical Reactions Analysis

Types of Reactions:

Reduction: 3,4-Difluoro-5-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group to an amino group, forming 3,4-difluoro-5-aminobenzenesulfonamide.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate or sodium hydride.

Major Products:

Reduction: 3,4-Difluoro-5-aminobenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Difluoro-5-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor antagonists. Its structural features make it a candidate for developing drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of the nitro and sulfonamide groups allows for interactions with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural analogs and their properties:

Key Observations :

- Fluorine vs. Methyl Groups: Fluorine substituents (as in 3,4-difluorobenzenesulfonamide) increase electronegativity and may enhance metabolic stability compared to methyl groups (as in 3,4-dimethyl-5-nitrobenzenesulfonamide).

- Nitro Group Position : The nitro group at position 5 in 3,4-dimethyl-5-nitrobenzenesulfonamide is critical for its role in synthesizing phthalic anhydride derivatives, suggesting that the nitro group in the target compound may similarly influence reactivity and applications .

Research Findings and Challenges

- Electronic Effects : Fluorine’s electron-withdrawing nature may reduce electron density at the sulfonamide group, affecting its acidity and hydrogen-bonding capacity compared to methyl-substituted analogs.

Biological Activity

3,4-Difluoro-5-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and two fluorine substituents on the benzene ring, along with a sulfonamide functional group. This unique arrangement influences its reactivity and interactions with biological targets.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways relevant to disease processes.

- Receptor Binding : It can bind to various receptors, influencing cellular responses and signaling pathways.

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its efficacy in inhibiting bacterial growth, which is crucial for developing new antibiotics.

Anticancer Activity

The compound has been explored for its potential anticancer properties. In studies involving various cancer cell lines, it demonstrated significant cytotoxicity. For instance, it was found to inhibit cell growth in specific cancer types by inducing apoptosis through interactions with key regulatory proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the structure can lead to variations in potency and selectivity:

| Compound | Modification | IC50 (µM) | Notes |

|---|---|---|---|

| 3 | Parent Compound | 4.70 | Lead compound with good activity against perforin-mediated lysis. |

| 4 | Nitrogen position change | 16.1 | Significant loss of activity due to structural alteration. |

| 5 | Sulfonamide retention | 2.24 | Maintains potency; critical for interaction with target proteins. |

This table summarizes findings from studies that highlight how changes in the chemical structure can impact the compound's effectiveness against specific targets .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Inhibition of Perforin-Mediated Lysis : A study demonstrated that this compound effectively inhibits perforin-mediated lysis in immune cells, suggesting its potential as an immunomodulatory agent .

- Anticancer Studies : Research involving various cancer cell lines showed that the compound could significantly reduce cell viability, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro tests revealed that it possesses antimicrobial properties against several bacterial strains, supporting its potential use in treating infections.

Q & A

Q. What computational approaches predict the reactivity and interaction profiles of this compound?

Q. How should researchers address contradictory data regarding biological activity across studies?

- Methodological Answer :

- Standardize Assays : Use identical enzyme sources (e.g., recombinant human vs. bovine carbonic anhydrase).

- Orthogonal Validation : Combine enzyme inhibition with SPR binding assays.

- Meta-analysis : Compare data with structurally similar compounds (e.g., 3,5-difluoro analogs) .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Implement jacketed reactors with coolant circulation for sulfonation.

- Purification at Scale : Replace column chromatography with centrifugal partition chromatography.

- Safety Protocols : Handle nitro groups under inert atmospheres to prevent decomposition .

Q. What analytical methods identify degradation products under stressed conditions?

Q. How can multi-target interactions be systematically investigated?

Q. What experimental approaches study synergistic effects with other therapeutic agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.